Methyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate is a chemical compound with the molecular formula C14H14N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methyl 4-hydroxybenzoate in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidine derivatives. These products have diverse applications in various fields .
Scientific Research Applications
Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine structure.
Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate: A compound with a similar benzoate ester group
Uniqueness
Methyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate is unique due to its specific combination of a pyrimidine ring and a benzoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 4-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxybenzoate |
InChI |
InChI=1S/C16H16N2O4S/c1-10-8-11(2)18-16(17-10)23-9-14(19)22-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3 |
InChI Key |
LXVJWXXPQADARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.